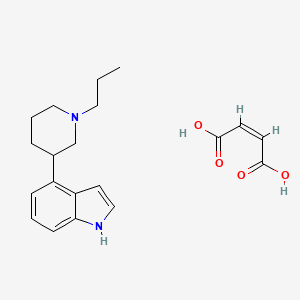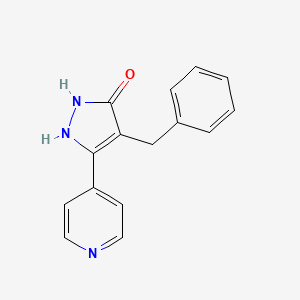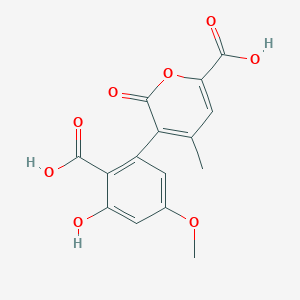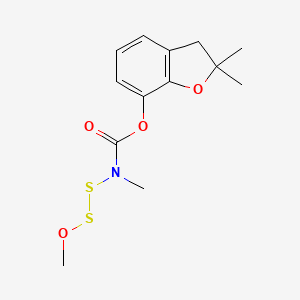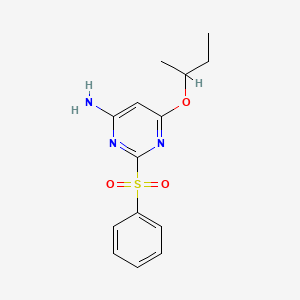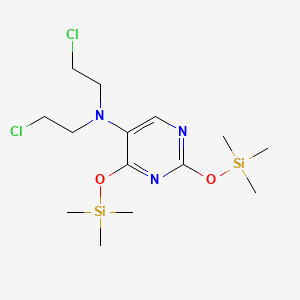
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a nitrogen-containing reagent such as urea or guanidine.
Introduction of Bis(2-chloroethyl) Groups: The bis(2-chloroethyl) groups are introduced via alkylation reactions using 2-chloroethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloroethyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the trimethylsilyl groups.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds.
科学研究应用
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in these biomolecules, leading to cross-linking and disruption of their normal functions. This can result in the inhibition of cell division and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)-2,4-diaminopyrimidine: Similar structure but lacks the trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dihydroxypyrimidine: Similar structure but contains hydroxyl groups instead of trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidine: Similar structure but contains methoxy groups instead of trimethylsilyl groups.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is unique due to the presence of both bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62756-95-0 |
|---|---|
分子式 |
C14H27Cl2N3O2Si2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,4-bis(trimethylsilyloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C14H27Cl2N3O2Si2/c1-22(2,3)20-13-12(19(9-7-15)10-8-16)11-17-14(18-13)21-23(4,5)6/h11H,7-10H2,1-6H3 |
InChI 键 |
GVQBESDVBBDFHX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=NC(=NC=C1N(CCCl)CCCl)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)
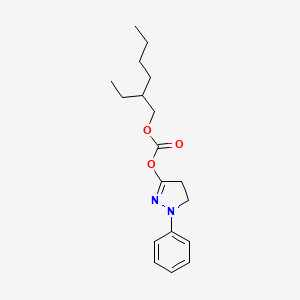

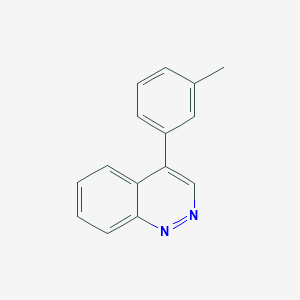


![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
